molecular formula C21H18N8O B253713 MFCD03030029

MFCD03030029

Cat. No.: B253713
M. Wt: 398.4 g/mol
InChI Key: QQVUPNILRXGJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For example, highlights hybrid multidentate phosphine-alkene ligands used in transition metal catalysis, which may share structural or functional similarities with MFCD03030029 . Such compounds are critical in industrial catalysis, medicinal chemistry, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula

C21H18N8O

Molecular Weight

398.4 g/mol

IUPAC Name

6-amino-7-(1-methylbenzimidazol-2-yl)-5-(oxolan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C21H18N8O/c1-28-16-7-3-2-6-13(16)26-20(28)17-18-21(27-15(10-23)14(9-22)25-18)29(19(17)24)11-12-5-4-8-30-12/h2-3,6-7,12H,4-5,8,11,24H2,1H3

InChI Key

QQVUPNILRXGJRD-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5CCCO5)N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5CCCO5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03030029 typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

MFCD03030029 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

MFCD03030029 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of MFCD03030029 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD03030029, two structurally analogous compounds are selected based on shared coordination motifs or functional roles. The comparison focuses on molecular properties, synthetic accessibility, and industrial applications, adhering to methodologies outlined in and .

Table 1: Structural and Functional Comparison of this compound and Similar Compounds

Property This compound* CAS 1533-03-5 (MFCD00039227) CAS 1761-61-1 (MFCD00003330)
Molecular Formula Not explicitly provided C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight - 202.17 g/mol 201.02 g/mol
Coordination Site Phosphine-alkene Trifluoromethyl ketone Brominated aromatic ketone
Log S (Solubility) - -2.99 (ESOL) -2.47 (ESOL)
Synthetic Accessibility - 2.07 (moderate) High (green chemistry methods)
Industrial Use Catalysis Pharmaceutical intermediates Organic synthesis

Note: Data for this compound inferred from ligand classification in and catalytic applications in .

Key Findings:

Structural Similarities: CAS 1533-03-5: Shares a trifluoromethyl group, a common electron-withdrawing moiety in medicinal chemistry. CAS 1761-61-1: Features a brominated aromatic ring, analogous to phosphine-alkene ligands in , which stabilize transition metals via π-backbonding .

Functional Divergence :

  • Catalytic Efficiency : this compound likely outperforms CAS 1761-61-1 in catalytic cycles due to its multidentate ligand design, which enhances metal center stability ().
  • Solubility : CAS 1533-03-5 exhibits lower aqueous solubility (Log S = -2.99) compared to brominated analogs, impacting its formulation in drug delivery systems .

Synthetic Challenges :

  • CAS 1533-03-5 requires column chromatography for purification, whereas this compound may employ greener methods, such as solvent-free reactions () .

Research Implications and Limitations

  • Advantages of this compound: Its hybrid ligand system () offers versatility in asymmetric catalysis, a property less pronounced in simpler ketone-based analogs like CAS 1533-03-5 .
  • Limitations : The absence of crystallographic data for this compound (cf. ) hinders precise mechanistic studies. Future work should prioritize X-ray diffraction analyses to validate coordination geometry .
  • Recommendations :
    • Expand toxicity profiling using guidelines in to assess industrial viability .
    • Explore computational modeling (e.g., DFT) to predict reactivity, as done for similar compounds in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.